1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
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Overview
Description
1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused pyrazole and pyridine ring system, which imparts unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolopyridines, have been found to interact with a wide range of targets, including p38 mitogen-activated protein kinases, bromodomain and extraterminal proteins, and nik kinase .
Mode of Action
It is known that similar compounds can inhibit certain enzymes, such as p38 mitogen-activated protein kinases, which play a crucial role in cellular responses to stress and inflammation .
Biochemical Pathways
Related compounds have been found to affect various pathways, including those involved in inflammation, viral diseases, and central nervous system disorders .
Result of Action
Related compounds have been found to have a wide range of pharmacological properties, including anti-inflammatory, antiviral, and central nervous system effects .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary depending on the specific structure of the pyrazolopyridine derivative and the biomolecule it interacts with .
Cellular Effects
Related pyrazolopyridine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrazolopyridine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with malonic acid in pyridine in the presence of pyrrolidine at 45–50°C. Alternatively, malonic acid monomethyl ether can be used in the presence of pyrrolidine in acetic acid under reflux conditions . Another method involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with cyanoacetic acid in pyridine in the presence of pyrrolidine at 45–50°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in signal transduction.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
5-Oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitriles: These compounds share a similar core structure but differ in the functional groups attached to the pyrazole ring.
1H-Pyrazolo[3,4-b]pyridines: Another class of compounds with a fused pyrazole and pyridine ring system, but with different substitution patterns.
Uniqueness: 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
1-methyl-5-oxo-4H-pyrazolo[4,3-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-11-6-2-4(8(13)14)7(12)10-5(6)3-9-11/h2-3H,1H3,(H,10,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDPFLIAIIVSSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)NC(=O)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138005-55-5 |
Source
|
Record name | 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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